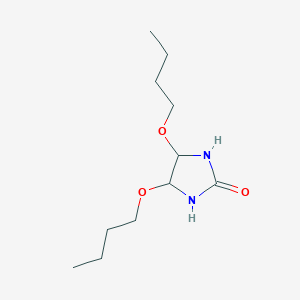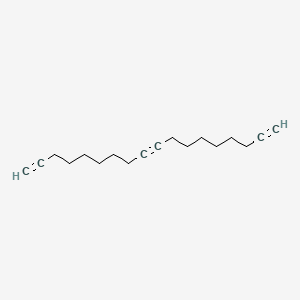![molecular formula C11H14N2O B14165218 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)
1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde is a complex organic compound with a unique structure that includes a hexahydro-bipyridinyl ring system and an aldehyde functional group
Métodos De Preparación
The synthesis of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reduction of a precursor compound followed by the introduction of the aldehyde group through oxidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bipyridinyl ring system can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bipyridinyl ring system may also interact with various receptors and signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde can be compared with other similar compounds, such as:
- 1,2,3,4,5,6-Hexahydro-[4,4’]bipyridinyl
- 1,2,3,4,5,6-Hexahydro-[2,3’]bipyridinyl
- 1,2,3,4,5,6-Hexahydro-[2,2’]bipyridinyl These compounds share the hexahydro-bipyridinyl ring system but differ in the position and type of functional groups. The presence of the aldehyde group in 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde makes it unique and influences its reactivity and applications.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
6-piperidin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-8-9-1-2-11(13-7-9)10-3-5-12-6-4-10/h1-2,7-8,10,12H,3-6H2 |
Clave InChI |
BVJMXDFBZPYYPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
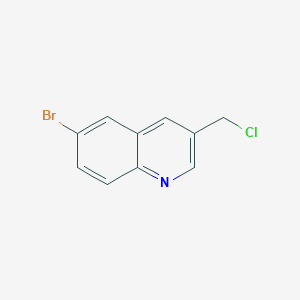
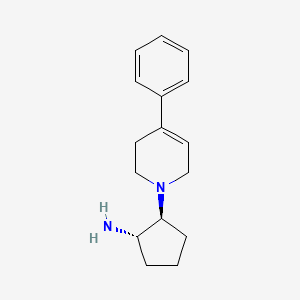

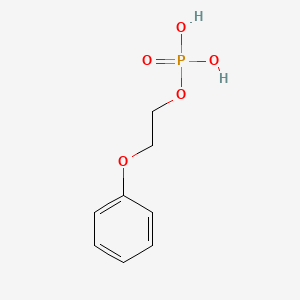
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)

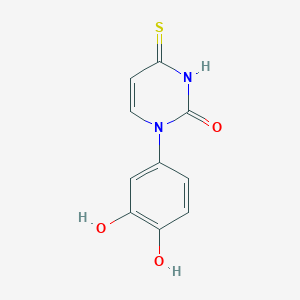
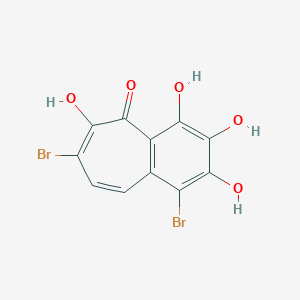
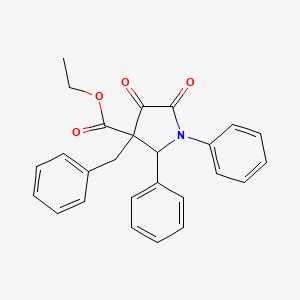
![2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14165212.png)

